PGE1 alcohol - 21562-57-2

PGE1 alcohol

Catalog Number: EVT-286391
CAS Number: 21562-57-2
Molecular Formula: C20H36O4
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PGE1 alcohol, chemically known as (11α,13E,15S)-11,15-dihydroxy-9-oxoprost-13-en-1-ol, is a synthetic analog of the naturally occurring prostaglandin E1 (PGE1). [, ] Belonging to the prostanoid family, PGE1 alcohol acts as a selective agonist for the E-prostanoid (EP) receptors, particularly displaying affinity for EP2 and EP4 receptor subtypes. [, , , , , ] This selectivity makes it a valuable tool for dissecting the specific roles of EP2 and EP4 receptors in various biological processes and disease models.

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 (PGE2) is an endogenous prostaglandin that acts as an agonist at all four E-prostanoid (EP) receptors (EP1, EP2, EP3, and EP4) [, , , , , , , , , ]. It plays a role in various physiological and pathological processes, including inflammation, immune responses, and cancer development.

Relevance: PGE2 is the endogenous ligand for the EP receptors that PGE1 Alcohol targets [, , , , , , , , , ]. While both PGE2 and PGE1 Alcohol activate EP2 and EP4 receptors, PGE2 exhibits activity at all four EP receptor subtypes, making it a non-selective agonist. This difference in receptor selectivity makes PGE1 Alcohol a valuable tool for dissecting the specific roles of EP2 and EP4 receptors.

Butaprost

Compound Description: Butaprost is a synthetic prostaglandin analog that selectively activates the EP2 receptor [, , , , ].

17-Phenyl-ω-trinor-PGE2 (17PT-PGE2)

Compound Description: 17-Phenyl-ω-trinor-PGE2 (17PT-PGE2) is a synthetic prostaglandin analog that acts as a selective agonist at the EP1 receptor [, ]. It is often used in research to investigate the specific functions of the EP1 receptor.

Relevance: Unlike PGE1 Alcohol, 17PT-PGE2 selectively activates the EP1 receptor [, ], allowing researchers to differentiate between the effects mediated by EP1 and those mediated by EP2/EP4. This selectivity makes it a valuable tool for studying EP receptor signaling pathways and their downstream effects.

Sulprostone

Compound Description: Sulprostone is a synthetic prostaglandin analog that acts as an agonist at the EP1 and EP3 receptors [, ]. It is used in research to study the functions of these receptors.

Relevance: In contrast to PGE1 Alcohol, Sulprostone activates the EP1 and EP3 receptors [, ], highlighting the differences in their receptor selectivity profiles. This difference allows researchers to investigate the individual roles of EP receptor subtypes in various cellular responses.

7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4-(phenoxy)but-1-enyl]-5-oxocyclopentyl]heptanoic acid (M&B28767)

Compound Description: M&B28767 is a synthetic prostaglandin analog that acts as an agonist at the EP4 receptor []. It is used in research to study the functions of this receptor.

Synthesis Analysis

The synthesis of Prostaglandin E1 alcohol involves several methods, each with distinct steps and conditions:

  1. Total Synthesis: Traditional total syntheses have been reported, although they often face challenges in industrial application due to complexity. Notably, one method involves the regioselective saturation of double bonds in the prostanoid structure, yielding Prostaglandin E1 from Prostaglandin E2 with a yield of approximately 72% when using a benzene-acetone mixture .
  2. Asymmetric Michael Addition: A more recent synthesis approach utilizes an asymmetric Michael addition to establish specific stereochemistry at critical carbon centers (C8 and C12). This method employs 2-(trimethylsilyl)ethoxymethyl-protected intermediates followed by deprotection using magnesium bromide, achieving high yields .
  3. Hydrogenation: Regioselective catalytic hydrogenation has also been explored, where Prostaglandin E2 is hydrogenated in various solvents (e.g., ethyl acetate, chloroform) using palladium or platinum catalysts to form Prostaglandin E1 derivatives .

These methods highlight the versatility and complexity involved in synthesizing Prostaglandin E1 alcohol.

Molecular Structure Analysis

Prostaglandin E1 alcohol has a complex molecular structure characterized by:

  • Chemical Formula: C20H34O5
  • Molecular Weight: 354.48 g/mol
  • Functional Groups: It contains hydroxyl groups (-OH), a ketone group (C=O), and multiple double bonds within its cyclopentane ring structure.

The structural configuration includes:

  • A cyclopentane ring
  • A linear chain with hydroxyl and ketone functional groups
  • Specific stereochemistry at several positions which are crucial for its biological activity.

The structural integrity of Prostaglandin E1 is vital for its interaction with biological receptors, influencing its pharmacological properties.

Chemical Reactions Analysis

Prostaglandin E1 undergoes various chemical reactions that are essential for its function and synthesis:

  1. Esterification: Prostaglandin E1 can react with alcohols to form esters, which may enhance its bioavailability or alter its pharmacokinetic properties.
  2. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, modifying its activity profile.
  3. Hydrogenation Reactions: These reactions are crucial during the synthesis processes where double bonds are selectively reduced to form saturated derivatives.

These reactions are governed by specific conditions such as temperature, pressure, and the presence of catalysts, which can significantly affect yield and purity.

Mechanism of Action

The mechanism of action of Prostaglandin E1 involves several key pathways:

  • Vasodilation: Prostaglandin E1 acts on smooth muscle cells by increasing cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of vascular smooth muscle and subsequent vasodilation. This action is critical in managing erectile dysfunction and maintaining ductus arteriosus patency in neonates .
  • Inhibition of Platelet Aggregation: Prostaglandin E1 inhibits platelet aggregation by enhancing cAMP levels within platelets, reducing thromboxane production, which is pivotal in cardiovascular health .
  • Modulation of Inflammatory Responses: It plays a role in modulating inflammatory responses through its effects on immune cells and cytokine production.

These mechanisms underscore the therapeutic potential of Prostaglandin E1 in various clinical settings.

Physical and Chemical Properties Analysis

Prostaglandin E1 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and heat; requires careful handling to maintain stability.
  • Melting Point: Approximately 60°C.

These properties influence its formulation into pharmaceutical products for effective delivery and use.

Applications

Prostaglandin E1 has diverse applications in medicine:

  1. Erectile Dysfunction Treatment: As alprostadil, it is used as an intracavernous injection or intraurethral suppository to induce erections by promoting blood flow .
  2. Neonatal Care: It is employed to maintain ductus arteriosus patency in infants with congenital heart defects until surgical intervention can be performed .
  3. Research Applications: Prostaglandin E1 is utilized in research settings to study vascular biology, inflammation, and cellular signaling pathways due to its potent biological effects.
  4. Potential Role in Mental Health: Studies suggest that alterations in Prostaglandin E1 levels may be linked to mood disorders, indicating potential therapeutic avenues for psychiatric conditions .
Biochemical Pathways & Molecular Interactions of PGE1 Alcohol

Role in Cyclic Adenosine Monophosphate (cAMP) Signaling Dynamics

Prostaglandin E1 alcohol (PGE1 alcohol) exerts profound effects on intracellular cyclic adenosine monophosphate (cAMP) dynamics through targeted activation of adenylyl cyclase (AC). Unlike cytosolic second messengers, cAMP production is compartmentalized within specific membrane microdomains, and PGE1 alcohol preferentially stimulates cAMP generation in non-lipid raft regions of the plasma membrane [5]. This spatial selectivity was demonstrated using FRET-based biosensors (Epac2-CAAX) targeted to non-raft domains, where PGE1 alcohol elicits robust cAMP responses compared to minimal activity in lipid raft-targeted probes (Epac2-MyrPalm) [5]. The molecular basis for this selectivity lies in PGE1 alcohol's receptor coupling specificity (discussed in Section 1.3), which directs cAMP production to distinct subcellular locales.

PGE1 alcohol activates AC isoforms with varying efficacy, particularly enhancing the activity of calcium-sensitive AC isoforms. Research indicates that forskolin (a direct AC activator) mimics PGE1 alcohol's effects on cAMP accumulation, while the AC inhibitor SQ22536 significantly attenuates PGE1-induced cAMP generation [8]. This confirms AC as the primary effector enzyme in PGE1 alcohol signaling. The resulting cAMP pulses activate protein kinase A (PKA), which phosphorylates downstream targets including transcription factors like CREB, thereby influencing gene expression patterns critical for cellular responses such as neuronal adaptation and hormone secretion [1] [8].

Table 1: Adenylyl Cyclase (AC) Isoforms Modulated by PGE1 Alcohol-Related Pathways

AC IsoformSensitivityEthanol ModulationCellular LocalizationFunctional Significance
AC3LowNon-responsiveNon-raft domainsBaseline cAMP production
AC7HighStrong enhancementLipid raft domainsEthanol-cAMP cross-talk
Calcium-sensitive ACsModerateVariableCompartmentalizedHypothalamic β-endorphin release

The temporal dynamics of PGE1 alcohol-induced cAMP signaling exhibit concentration-dependent oscillations, with EC₅₀ values approximating 0.5 μM for cAMP production in neuronal models [2]. Phosphodiesterases (PDEs) provide critical negative regulation of these cAMP pools, with PDE3 playing a prominent role in hydrolyzing PGE1 alcohol-generated cAMP in cytoplasmic compartments [5]. This intricate balance between synthesis and degradation creates dynamic cAMP microdomains that dictate specific physiological outputs rather than global cellular activation.

Modulation of Beta-Endorphin Release in Hypothalamic Neuronal Systems

PGE1 alcohol serves as a potent regulator of hypothalamic beta-endorphin (β-EP) release through cAMP-dependent exocytosis mechanisms. In primary cultures of hypothalamic neurons, PGE1 alcohol stimulates both intracellular cAMP accumulation and β-EP secretion in a dose-dependent manner, with an EC₅₀ of approximately 0.5 μM – identical to its EC₅₀ for cAMP elevation [2]. This mechanistic coupling was established through pharmacological studies demonstrating that forskolin (direct AC activator) and dibutyryl cAMP (cAMP analog) similarly enhance β-EP release, confirming the cAMP pathway as the primary conduit for PGE1 alcohol's effects on opioid peptide secretion [2].

The secretory response exhibits homologous desensitization following prolonged exposure. Chronic treatment (24 hours) with PGE1 alcohol diminishes subsequent β-EP and cAMP responses to fresh PGE1 alcohol challenge, indicating receptor-level or post-receptor adaptation [2]. This desensitization phenomenon mirrors the effects observed with chronic ethanol exposure in the same neuronal systems, suggesting shared adaptive mechanisms at the level of cAMP generation or receptor coupling efficiency.

Table 2: Factors Influencing PGE1 Alcohol-Mediated β-Endorphin Release

FactorAcute EffectChronic EffectInteraction with Ethanol
cAMP levelsDirect positive correlationDesensitizationEthanol amplifies acute PGE1 response
PGE1 alcohol concentrationDose-dependent increase (EC₅₀: 0.5μM)Response attenuationAdditive/synergistic at low concentrations
Temporal exposurePeak release at 2-6 hours24h: >50% response reductionEthanol accelerates desensitization
Receptor statusGₛ-coupled EP receptor dependentPossible receptor downregulationShared EP receptor targets

Notably, PGE1 alcohol and ethanol exhibit cross-regulation in hypothalamic neuronal systems. Acute ethanol exposure potentiates PGE1 alcohol-stimulated cAMP accumulation and β-EP release, while chronic ethanol treatment results in diminished cAMP responses to subsequent PGE1 alcohol stimulation [2]. This interaction occurs because both agents converge on the cAMP pathway, with ethanol enhancing AC activity (particularly through AC7 isoforms) and PGE1 alcohol directly activating AC via Gₛ-coupled receptors [1] [2]. The β-endorphin released through this mechanism contributes to endogenous opioid signaling within reward pathways, potentially influencing addictive behaviors through modulation of dopaminergic transmission in the mesolimbic system [7].

Interaction With EP3 and EP4 Receptor Subtypes: Binding Affinity & Selectivity

PGE1 alcohol mediates its diverse physiological effects through differential engagement of E-type prostaglandin receptor subtypes, with pronounced selectivity for EP3 and EP4 receptors. Pharmacological characterization using selective antagonists reveals that PGE1 alcohol binds EP3 receptors with approximately 10-fold higher affinity than EP4 receptors, though both interactions are physiologically significant [3] [8]. This receptor selectivity profile distinguishes PGE1 alcohol from PGE2, which exhibits broader affinity across EP receptor subtypes (EP1-EP4).

The functional consequences of receptor binding are defined by receptor-coupled intracellular signaling pathways. EP4 receptor activation by PGE1 alcohol stimulates Gₛ proteins, enhancing AC activity and cAMP production as discussed in Section 1.1. Conversely, EP3 receptor engagement couples primarily to Gᵢ proteins, inhibiting AC and reducing intracellular cAMP levels [3]. This dual signaling capacity enables PGE1 alcohol to exert cell-type-specific effects depending on receptor expression patterns. For instance, in platelets where EP3 receptors predominate, PGE1 alcohol inhibits aggregation through reduced cAMP, while in neuronal cells expressing EP4 receptors, it stimulates cAMP production [3].

The concept of "functional selectivity" or "biased signaling" is particularly relevant to PGE1 alcohol's receptor interactions. Research demonstrates that PGE1 alcohol activates EP4 receptors without recruiting β-arrestin-mediated internalization pathways to the same extent as PGE2, potentially leading to sustained signaling [8]. This property may explain the prolonged cAMP responses observed with PGE1 alcohol compared to other prostaglandin analogs. Furthermore, EP4 receptor activation by PGE1 alcohol initiates not only canonical cAMP-PKA signaling but also secondary PI3K-Akt activation through β-arrestin-mediated scaffolding, creating an integrated signaling network that influences cell survival and gene expression profiles [8].

Table 3: PGE1 Alcohol Receptor Interactions and Downstream Signaling

Receptor SubtypePrimary G-protein CouplingcAMP ModulationSelective AntagonistKey Physiological Actions
EP3Gᵢ/o↓ InhibitionDG-041Platelet inhibition, vasoconstriction
EP4Gₛ↑ StimulationONO-AE3-208cAMP-dependent gene expression, neuropeptide release
IPGₛ↑ StimulationCAY10441Vasodilation, platelet inhibition

Cross-Talk Between PGE1 Alcohol and Ethanol in Neurotransmitter Systems

The interplay between PGE1 alcohol and ethanol creates a complex neuromodulatory landscape centered on cAMP dynamics and opioid signaling. Ethanol (50mM) acutely potentiates PGE1 alcohol-stimulated cAMP production in hypothalamic neurons, resulting in enhanced β-endorphin release [2]. This synergism stems from ethanol's isoform-specific enhancement of AC activity, particularly through AC7, which amplifies the cAMP signal initiated by PGE1 alcohol's receptor activation [1]. The convergence of these signaling pathways creates a neuroadaptive milieu where PGE1 alcohol's effects are dynamically modulated by ethanol exposure status.

Chronic ethanol exposure induces fundamental shifts in this interaction. After 24 hours of constant ethanol exposure, hypothalamic neurons develop desensitization characterized by diminished cAMP responses to both subsequent ethanol challenge and PGE1 alcohol stimulation [2]. This cross-desensitization reflects adaptive changes at multiple levels: (1) reduced AC7 responsiveness due to altered membrane lipid composition or enzyme phosphorylation; (2) potential downregulation of EP receptors; and (3) increased phosphodiesterase activity [1] [4]. Biochemically, ethanol interferes with essential fatty acid metabolism by inhibiting delta-6-desaturase, reducing dihomogammalinolenic acid (DGLA) availability – the metabolic precursor to PGE1 [4]. This creates a pathological cycle where chronic ethanol consumption depletes endogenous PGE1 reserves while simultaneously impairing receptor responsiveness to exogenous PGE1 alcohol.

The downstream neurotransmitter effects of this cross-talk particularly involve the endogenous opioid system. Enhanced β-endorphin release during acute co-exposure activates mu-opioid receptors in the ventral tegmental area (VTA), potentiating dopamine release in the nucleus accumbens – a key mechanism in reward pathway reinforcement [2] [7]. This neurochemical interaction may underlie the attenuation of acute ethanol withdrawal symptoms observed with PGE1 administration in animal models, as increased β-endorphin activity compensates for diminished dopamine signaling during withdrawal states [4].

Table 4: Molecular Interactions in PGE1 Alcohol-Ethanol Cross-Talk

Interaction LevelAcute Exposure EffectChronic Exposure EffectFunctional Consequence
AC activitySynergistic cAMP increaseAC7 desensitizationDiminished cAMP response
β-endorphin releasePotentiated secretionSecretory capacity reducedAltered opioid tone
Receptor couplingEnhanced Gₛ signalingEP receptor downregulationSignal attenuation
Precursor availabilityNo acute effectDGLA depletionReduced endogenous PGE1 synthesis
Withdrawal responseNot applicablePGE1 normalizes withdrawalPotential therapeutic application

The implications of these interactions extend to neuroadaptive changes observed in alcohol use disorders. Depletion of membrane polyunsaturated fatty acids during chronic ethanol consumption reduces substrate availability for PGE1 synthesis while simultaneously impairing PGE1 alcohol responsiveness [4]. This dual deficit may contribute to the dysregulation of hypothalamic opioid signaling observed in alcoholism, suggesting that interventions restoring PGE1 signaling might normalize neuroendocrine function in addiction. However, the therapeutic potential of such approaches requires further investigation beyond the scope of this biochemical analysis.

Properties

CAS Number

21562-57-2

Product Name

PGE1 alcohol

IUPAC Name

(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-18,20-22,24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,20+/m0/s1

InChI Key

CMHCOGHTKXUQKW-KOAZGICHSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCO)O)O

Solubility

Soluble in DMSO

Synonyms

1-decarboxy-1-hydroxymethyl-PGE1
1-decarboxy-1-hydroxymethylprostaglandin E1
2-decarboxy-2-hydroxymethylprostaglandin E1
PGE1-carbinol
TR 4161
TR-4161
TR4161

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCO)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.